N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide typically involves the reaction of 6-chloroindole with an appropriate epoxide and carboxamide precursor. One common method involves the use of epichlorohydrin as the epoxide source, which reacts with 6-chloroindole under basic conditions to form the oxirane ring. The carboxamide group can be introduced through subsequent reactions with amines or other carboxamide precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, diols, and other functionalized compounds that retain the indole core structure .
Scientific Research Applications
N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
N-[(6-Chloro-1H-indol-2-yl)methyl]carboxamide: Lacks the oxirane ring but retains the indole and carboxamide functionalities.
6-Chloroindole-2-carboxamide: Similar structure but without the oxirane ring and the N-methyl group.
N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane: Contains the oxirane ring but lacks the carboxamide group.
Uniqueness
N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide is unique due to the presence of both the oxirane and carboxamide groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(6-chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-8-2-1-7-3-9(15-10(7)4-8)5-14-12(16)11-6-17-11/h1-4,11,15H,5-6H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLUPZUDLFZNLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC3=C(N2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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